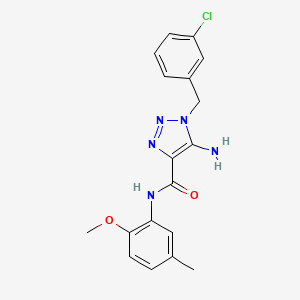

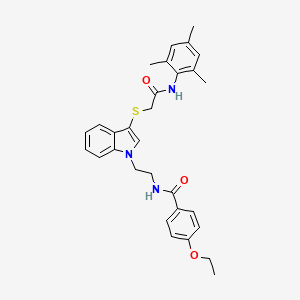

![molecular formula C13H11N5 B2362319 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 477850-39-8](/img/structure/B2362319.png)

4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde, which on treatment with substituted acetophenones yields corresponding chalcones. Each chalcone on further reaction with guanidine hydrochloride results in the title compounds .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines have been synthesized and demonstrated antimicrobial activity against various microorganisms (Kunduru, Reddy, Boche, 2014).

Synthesis and Characterization

The compound has been involved in the synthesis of various derivatives, including the preparation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, showcasing its versatility in chemical synthesis (Danswan, Kennewell, Tully, 1989).

Mediator Release Inhibition

In the context of asthma therapy, 4-aryl-2-(phenylamino)pyrimidines, including N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2- pyrimidinamine, have been identified as potential therapeutic agents due to their ability to inhibit mediator release from mast cells and other relevant cell types (Paul, Hallett, Hanifin, et al., 1993).

Phosphodiesterase Inhibition

The compound has been evaluated for its phosphodiesterase (PDE) inhibition and antimicrobial activities, highlighting its potential in both the fields of enzyme inhibition and antimicrobial research (Bukhari, Ahmad, Hussain, et al., 2013).

Corrosion Inhibition

Imidazole derivatives, including 4-(1H-imidazol-1-yl)phenol, have been explored for their corrosion inhibition efficacy, showcasing the compound's application in materials science and engineering (Prashanth, Kumar, Prathibha, et al., 2021).

Protein Kinase C Inhibition

Phenylamino‐pyrimidines, a class of compounds including N‐(3‐[1‐imidazolyl]‐phenyl)‐4‐(3‐pyridyl)‐2‐pyrimidinamine, have been identified as potent and selective inhibitors of protein kinase C, suggesting significant potential in the development of new therapeutic agents (Zimmermann, Caravatti, Mett, et al., 1996).

Luminescent Materials

The compound has been used in the synthesis of luminescent dinuclear ruthenium terpyridine complexes, indicating its utility in the field of photophysical and electrochemical properties (Mondal, Biswas, Paul, et al., 2017).

Heavy Metal Ion Adsorption

Imidazole-based polyamides and polyimides containing this compound have shown promise in the adsorption of heavy metal ions, highlighting its potential application in environmental remediation (Soleimani, Taghavi, Ghaemy, 2017).

Zukünftige Richtungen

The future directions for “4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could be areas of future research.

Wirkmechanismus

Target of Action

The primary target of 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect the nitric oxide pathway. Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission . .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with nitric oxide synthase and the subsequent changes in nitric oxide production . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Eigenschaften

IUPAC Name |

4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-13-16-6-5-12(17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H,(H2,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHAURZZHNXDNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

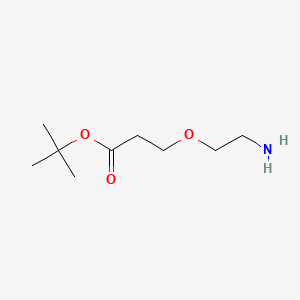

![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)

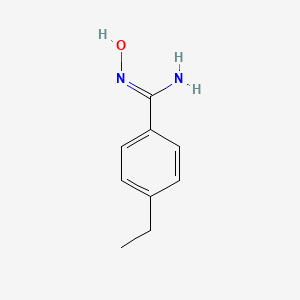

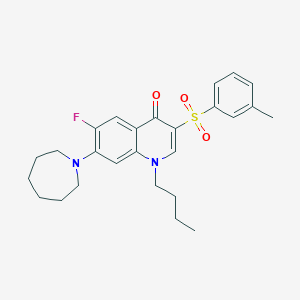

![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

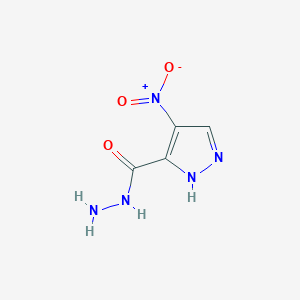

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)

![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)

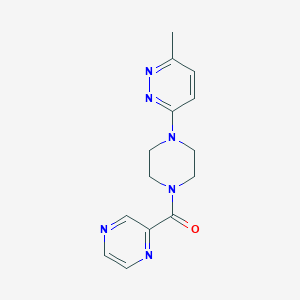

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)

![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)

![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)